molecular formula C12H22N2O3 B6610923 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate CAS No. 2150488-85-8

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate

Cat. No. B6610923
CAS RN: 2150488-85-8
M. Wt: 242.31 g/mol
InChI Key: FPIBCQOHPNSYHR-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 1622091-60-4 . It has a molecular weight of 216.28 and its IUPAC name is tert-butyl ( (3- (aminomethyl)oxetan-3-yl)methyl)carbamate .


Synthesis Analysis

The synthesis of “tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” is relatively complex. It generally involves the reaction of the corresponding amino methanol with ethylene oxide under appropriate conditions to form 3-(aminomethyl)oxetan-3-ol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H20N2O3 . The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” include a molecular weight of 216.28 . It is typically a colorless or white solid . It is soluble in some organic solvents, such as ethanol and dimethylformamide (DMF) . The boiling point is predicted to be 316.0±35.0 °C .

Scientific Research Applications

Skeletal Editing of Organic Molecules

This compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and his team from the University of Chicago . The strategy involved the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Nitrogen Deletion

The compound is also known as a “nitrogen-deleting” reagent . This application allows for the modification of organic molecules by removing nitrogen atoms .

Creep Rupture Study in Commercial Oriented Strandboard (OSB)

The compound has been used in a creep rupture study in commercial oriented strandboard (OSB) using a 4-point flexural test . The study found that defects on the compression side of the bending specimen were more critical than on the tension side in creep-rupture .

Monitoring Critical Defects in OSB

The compound has been used to monitor and capture the internal flaw development and crack propagation in bio-based products . This application uses acoustic emission (AE) technology .

Inhibition of Human Immunodeficiency Virus (HIV) Replication

The oxetane nucleoside of antibiotic oxetanocin A, a structural analogue for this compound, has been reported to inhibit the replication of the human immunodeficiency virus (HIV) .

Modulation of the N-methyl-D-aspartate (NMDA) Receptor Complex

3-Aminooxetane-3-carboxylic acid XV, a structural analogue for glycine and related to this compound, has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(9-4-5-9)12(6-13)7-16-8-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIBCQOHPNSYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(aminomethyl)oxetan-3-yl)(cyclopropyl)carbamate

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